molecular formula C10H13NO4S B1458573 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1858250-01-7

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No. B1458573
M. Wt: 243.28 g/mol
InChI Key: ALNWGEXSRHSNJJ-UHFFFAOYSA-N
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Description

“4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 450368-33-9 . It has a molecular weight of 229.26 . The compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is represented by the linear formula C9H11NO4S . The InChI Code for this compound is 1S/C9H11NO4S/c1-6-3-4-7 (9 (11)12)5-8 (6)10-15 (2,13)14/h3-5,10H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to .

Scientific Research Applications

Organic Chemistry

  • Summary of Application : “4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is used in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .
  • Methods of Application : The synthesis involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative approaches were developed, yielding 17% and 37% of the desired product .
  • Results or Outcomes : The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .

Pesticide Intermediate

  • Summary of Application : “4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is used as an intermediate in the synthesis of a novel pesticide .
  • Methods of Application : The specific methods of application are not detailed in the source, but the structure of the compounds was characterized by mass spectra (MS), 1H NMR, infrared (IR) and single crystal X-ray diffraction .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Proteomics Research

  • Summary of Application : “4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is used as a biochemical for proteomics research .
  • Methods of Application : The specific methods of application are not detailed in the source, but it is likely used in the study of proteins, their structures, and functions .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Biochemical for Proteomics Research

  • Summary of Application : “4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid” is used as a biochemical for proteomics research .
  • Methods of Application : The specific methods of application are not detailed in the source, but it is likely used in the study of proteins, their structures, and functions .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWGEXSRHSNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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